2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Brand Name:
Vulcanchem
CAS No.:
140160-96-9
VCID:
VC21098526
InChI:
InChI=1S/C22H18O4/c23-13-19-8-1-3-10-21(19)25-15-17-6-5-7-18(12-17)16-26-22-11-4-2-9-20(22)14-24/h1-14H,15-16H2
SMILES:
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O
Molecular Formula:
C22H18O4
Molecular Weight:
346.4 g/mol
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
CAS No.: 140160-96-9
Cat. No.: VC21098526
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140160-96-9 |
|---|---|
| Molecular Formula | C22H18O4 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-[[3-[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C22H18O4/c23-13-19-8-1-3-10-21(19)25-15-17-6-5-7-18(12-17)16-26-22-11-4-2-9-20(22)14-24/h1-14H,15-16H2 |
| Standard InChI Key | AASAKDQVGZXIBY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator